molecular formula C23H21ClFN3O6S2 B1237639 N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

Cat. No. B1237639
M. Wt: 554 g/mol
InChI Key: PQZUCIXTZWKEEW-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl]ethyl]-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel derivatives of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one were synthesized and tested for antibacterial and antifungal activities, showing moderate in vitro activities against the microorganisms tested (Patil et al., 2011).
  • A compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was evaluated for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein, showing remarkable anti-TB activity (Mamatha S.V et al., 2019).
  • A new methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate was synthesized and characterized by IR, 1H and 13C NMR spectroscopy methods (J. Szczepański et al., 2020).

Antimicrobial Studies

  • A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities (Desai et al., 2011).
  • Ethyl (4-chlorophenoxy)acetate was used to synthesize 4-thiazolidinone derivatives, which were treated with formaldehyde and p-fluoroaniline to form compounds that were structurally characterized and evaluated for antimicrobial activity (Patel et al., 2009).

Anticonvulsant and Antitumor Screening

  • Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized and evaluated for anticonvulsant activity, with certain compounds showing excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).
  • The synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its reaction with aldehydes led to 5-ylidene derivatives, which were screened for antitumor activity, demonstrating moderate activity against most malignant tumor cells (Horishny et al., 2020).

properties

Product Name

N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C23H21ClFN3O6S2

Molecular Weight

554 g/mol

IUPAC Name

N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C23H21ClFN3O6S2/c24-17-4-1-15(2-5-17)13-19-22(30)28(23(31)35-19)8-7-26-21(29)16-3-6-18(25)20(14-16)36(32,33)27-9-11-34-12-10-27/h1-6,13-14H,7-12H2,(H,26,29)/b19-13-

InChI Key

PQZUCIXTZWKEEW-UYRXBGFRSA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=O)F

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O)F

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

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